molecular formula C17H22N4O B2745850 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone CAS No. 2034346-89-7

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone

Cat. No. B2745850
CAS RN: 2034346-89-7
M. Wt: 298.39
InChI Key: NAWLZAGLGMXVHJ-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Synthesis and Chemical Properties

One-Pot Synthesis Techniques

An efficient one-pot synthetic procedure has been developed for pyrrole derivatives similar to "(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone", highlighting its economic advantage and high yield potential in chemical synthesis (Kaur & Kumar, 2018).

Dipolar Cycloaddition Reactions

Dipolar cycloaddition reaction/Cope elimination sequences have been utilized to synthesize novel P2X7 antagonists, showcasing the compound's role in accessing synthetically challenging chiral centers and its potential in the development of treatments for mood disorders (Chrovian et al., 2018).

Biological Applications

Antimicrobial Activity

The compound has been integrated into the synthesis of dihydropyrrolone conjugates, which demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating its potential as an antimicrobial agent (Pandya et al., 2019).

Corrosion Inhibition

Derivatives of 1,2,3-triazole, similar in structure to the subject compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic media, demonstrating the compound's potential utility in industrial applications (Ma et al., 2017).

Material Science

Synthesis of Emitters with Large Stokes' Shift

Research into 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are synthesized through a process that could potentially involve compounds like "this compound", has led to the development of low-cost emitters with large Stokes' shifts, highlighting its importance in the field of material science (Volpi et al., 2017).

properties

IUPAC Name

(4-tert-butylphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-17(2,3)14-6-4-13(5-7-14)16(22)20-11-8-15(12-20)21-18-9-10-19-21/h4-7,9-10,15H,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWLZAGLGMXVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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